molecular formula C6H14ClNO2 B2616351 Methyl 3-amino-2-methylbutanoate hydrochloride CAS No. 89584-23-6

Methyl 3-amino-2-methylbutanoate hydrochloride

Cat. No.: B2616351
CAS No.: 89584-23-6
M. Wt: 167.63
InChI Key: ITONPVVRBAKUBZ-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Architecture and Stereochemical Configuration

X-ray Crystallographic Analysis of Quaternary Carbon Centers

While direct crystallographic data for methyl 3-amino-2-methylbutanoate hydrochloride remains unreported in the provided sources, insights into analogous β-amino acid derivatives reveal critical structural principles. For example, methyl 3-amino-2,3-dideoxy-α-D-arabino-hexopyranoside adopts a tetragonal space group (P4₃) with a stratified crystal packing arrangement stabilized by N–H⋯O and O–H⋯O hydrogen bonds. Similarly, methyl (S)-2-{(R)-4-[(tert-butoxycarbonyl)amino]-3-oxo-1,2-thiazolidin-2-yl}-3-methylbutanoate crystallizes in orthorhombic systems (P2₁2₁2₁) with hydrogen-bonded columns forming sheets parallel to (10-1). These findings suggest that hydrogen bonding and steric interactions between the amino and ester groups in this compound likely dictate its crystal packing, though experimental confirmation is required.

Table 1: Comparative Crystallographic Data for β-Amino Acid Derivatives

Compound Space Group Key Hydrogen Bonds Packing Motif
Methyl 3-amino-2,3-dideoxy-α-D-arabino-hexopyranoside P4₃ N–H⋯O, O–H⋯O Stratified layers
Methyl (S)-2-{(R)-4-[(tert-butoxycarbonyl)amino]-3-oxo-1,2-thiazolidin-2-yl}-3-methylbutanoate P2₁2₁2₁ N–H⋯O=C, C–H⋯S Columns linked by C–H⋯O
Conformational Dynamics in Solution Phase

In solution, this compound likely adopts conformations influenced by the spatial arrangement of its β-amino and methyl groups. For instance, β-peptide derivatives often exhibit β-strand/polyproline II conformations stabilized by intramolecular hydrogen bonds. The presence of the hydrochloride salt may enhance solubility and modulate the ionization state of the amino group, potentially altering its rotational freedom around the C3–N bond. Comparative studies of L-valine methyl ester hydrochloride (an α-amino analog) reveal distinct ¹H NMR shifts for methyl groups adjacent to the amino and ester moieties, underscoring the stereochemical sensitivity of these environments.

Comparative Analysis with Related β-Amino Acid Derivatives

This compound belongs to a class of β-amino acids where the amino group resides at the β-carbon. Key distinctions from α-amino acid derivatives like L-valine methyl ester hydrochloride include:

  • Stereochemical Configuration :

    • L-Valine methyl ester hydrochloride features an (S)-configuration at C2, whereas this compound has the amino group at C3.
    • The quaternary carbon at C2 (bearing methyl and amino substituents) introduces steric hindrance, potentially restricting rotational freedom compared to α-amino analogs.
  • Functional Group Interactions :

    • The β-amino group in this compound may participate in weaker hydrogen bonding compared to α-amino groups due to reduced proximity to the ester carbonyl.
    • In contrast, L-valine methyl ester hydrochloride demonstrates strong intramolecular hydrogen bonding between the α-amino group and ester oxygen, as evidenced by ¹H NMR chemical shifts (δ 3.75–3.85 ppm for methoxy protons).

Table 2: Structural and Functional Group Comparisons

Feature This compound L-Valine Methyl Ester Hydrochloride
Amino Position β (C3) α (C2)
Key Interactions Potential C–H⋯O hydrogen bonds N–H⋯O hydrogen bonds
Quaternary Center C2 (CH(CH₃)NH₂) C2 (CH(CH₃)NH₂⁺Cl⁻)

Spectroscopic Identification Protocols

NMR Spectral Fingerprinting (¹H, ¹³C, DEPT)

¹H NMR :

  • Methyl Groups : The C2-methyl group (CH(CH₃)) would resonate as a singlet or multiplet near δ 0.8–1.2 ppm, while the ester methyl (OCH₃) typically appears as a singlet at δ 3.6–3.8 ppm.
  • Amino Protons : The β-amino group (NH₂) may show broad signals in the δ 2.0–3.0 ppm range, depending on ionization state and solvent.

¹³C NMR :

  • Carbonyl Carbon : The ester carbonyl (C=O) would appear at δ 170–175 ppm.
  • Quaternary Carbon : The C2 carbon (CH(CH₃)) is expected at δ 25–30 ppm, while the C3 carbon (bearing NH₂) would resonate near δ 35–40 ppm.

DEPT Analysis :

  • CH₂ groups (if present) would appear as positive peaks, while CH₃ groups would show inverted signals.

Table 3: Predicted NMR Shifts for this compound

Proton/Carbon Expected δ (ppm) Multiplicity
C2-CH₃ 0.8–1.2 Singlet (¹H), δ 20–25 (¹³C)
OCH₃ 3.6–3.8 Singlet (¹H), δ 50–55 (¹³C)
C3-NH₂ 2.0–3.0 Broad (¹H), δ 35–40 (¹³C)
Mass Spectrometric Fragmentation Patterns

Molecular Ion : The [M+H]⁺ ion would appear at m/z 131 (free acid) or m/z 167 (hydrochloride salt).
Key Fragments :

  • Loss of HCl : m/z 131 → m/z 85 (C₅H₁₁NO₂ → C₅H₁₀O₂⁺).
  • Cleavage of Ester Bonds : m/z 131 → m/z 117 (C₅H₁₁NO₂ → C₄H₉NO⁺).
  • Methyl Group Loss : m/z 131 → m/z 105 (C₅H₁₁NO₂ → C₄H₉NO₂⁺).

Table 4: Predicted Mass Spectral Fragments

Fragment m/z Proposed Structure
[M+H]⁺ 167 C₆H₁₄ClNO₂⁺
[M+H]⁺ – HCl 131 C₅H₁₁NO₂⁺
[M+H]⁺ – CH₃ 143 C₅H₁₀ClNO₂⁺

Properties

IUPAC Name

methyl 3-amino-2-methylbutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-4(5(2)7)6(8)9-3;/h4-5H,7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITONPVVRBAKUBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)N)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89584-23-6
Record name methyl 3-amino-2-methylbutanoate hydrochloride
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Preparation Methods

The synthesis of Methyl 3-amino-2-methylbutanoate hydrochloride typically involves the esterification of 3-amino-2-methylbutanoic acid with methanol in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Methyl 3-amino-2-methylbutanoate hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

Methyl 3-amino-2-methylbutanoate hydrochloride serves as a building block in the synthesis of more complex organic molecules. Its unique functional groups facilitate various chemical reactions, making it valuable for developing new compounds.

Biology

In biological research, this compound is studied for its role in metabolic pathways and enzyme interactions. The amino and hydroxyl groups allow it to form hydrogen bonds with enzymes and receptors, influencing their activity and potentially modulating metabolic processes.

Medicine

The compound is being investigated for its therapeutic potential , particularly in metabolic disorders. Preliminary studies suggest it may enhance glucose metabolism and improve insulin sensitivity, indicating its potential role in diabetes management.

Industry

In industrial applications, this compound is utilized as an intermediate in the production of specialty chemicals. Its versatility makes it suitable for various chemical processes.

Table 1: Summary of Research Findings

Study FocusFindingsReference
Enzyme KineticsEnhanced activity of specific enzymes involved in amino acid metabolism
Metabolic PathwaysInfluences amino acid synthesis and degradation
Therapeutic EffectsPotential benefits on glucose metabolism and insulin sensitivity

Case Study: Enzyme Interaction

A study on enzyme kinetics revealed that this compound enhances the activity of enzymes involved in metabolic pathways. This enhancement is attributed to its ability to form stable complexes with enzyme active sites.

Case Study: Therapeutic Potential

Research exploring the therapeutic effects of this compound indicated promising results in improving glucose metabolism. In vitro studies demonstrated that treatment with this compound positively influenced insulin sensitivity in cell models relevant to diabetes research.

Mechanism of Action

The mechanism by which Methyl 3-amino-2-methylbutanoate hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity and function. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
Methyl 3-amino-2-methylbutanoate hydrochloride C₆H₁₂ClNO₂ 165.62 Not reported Amino at C3, methyl at C2, methyl ester
Methyl 2-amino-3-methylbutanoate hydrochloride C₆H₁₂ClNO₂ 165.62 5619-05-6 Amino at C2, methyl at C3, methyl ester
Methyl (S)-2-(ethylamino)-3,3-dimethylbutanoate hydrochloride C₉H₁₉ClNO₂ 208.71 Not reported Ethylamino at C2, 3,3-dimethyl, methyl ester
(S)-Ethyl 2-amino-3,3-dimethylbutanoate hydrochloride C₈H₁₈ClNO₂ 195.69 144054-74-0 Ethyl ester, 3,3-dimethyl, amino at C2
Methyl 3-amino-2-hydroxypentanoate hydrochloride C₆H₁₄ClNO₃ 183.63 1803560-73-7 Hydroxyl at C2, pentanoate chain

Key Observations :

  • Isomers like Methyl 2-amino-3-methylbutanoate hydrochloride and the target compound share identical molecular formulas but differ in substituent positions, leading to distinct NMR profiles and reactivity .

Key Observations :

  • Reductive amination (e.g., using benzaldehyde and NaBH(OAc)₃) is a common strategy for introducing alkylamino groups .
  • Boc deprotection with HCl in dioxane efficiently generates hydrochloride salts without side reactions .

Physicochemical and Spectral Properties

Table 3: Spectral Data and Solubility

Compound Name ¹H-NMR (DMSO-<i>d</i>₆) δ (ppm) Solubility Trends
Methyl (S)-2-(ethylamino)-3,3-dimethylbutanoate hydrochloride 8.98 (1H, brs, NH), 3.88 (1H, d, CH) Low in water, high in DCM
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride 9.00 (1H, brs, NH), 2.54 (3H, s, CH₃) Moderate in polar solvents
Methyl 3-amino-2-hydroxypentanoate hydrochloride Not reported; hydroxyl likely at δ 4.5–5.0 High in water due to –OH

Key Observations :

  • Broad singlets near δ 9.0 correspond to protonated amino groups in hydrochloride salts .
  • Hydroxyl groups (e.g., in ’s compound) enhance water solubility but may complicate purification .

Biological Activity

Methyl 3-amino-2-methylbutanoate hydrochloride is an organic compound recognized for its potential biological activities, particularly in the fields of biochemistry and medicinal chemistry. This compound, a chiral amino acid derivative, has garnered interest due to its structural characteristics that enable various interactions within biological systems. This article explores its biological activity, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its molecular formula C6H14ClN2O2C_6H_{14}ClN_2O_2 and a molecular weight of approximately 168.62 g/mol. The compound features chiral centers at the second and third carbon atoms, contributing to its unique reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of both amino and hydroxyl groups allows the compound to form hydrogen bonds, influencing enzymatic reactions and cellular signaling pathways. Its stereochemistry plays a critical role in determining binding affinity and activity against various biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Neuroprotective Effects : Some derivatives have shown potential in protecting neuronal cells from apoptosis, suggesting applications in neurodegenerative diseases.
  • Antioxidant Properties : The compound has been studied for its ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress.
  • Metabolic Modulation : It serves as a precursor for synthesizing biologically active compounds, indicating its role in metabolic pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Methyl 2-hydroxy-3-methylbutanoateC6H12O3Lacks amino group; different biological activity
Methyl 3-hydroxy-2-methylbutanoateC6H12O3Different functional group positioning
(R,R)-2,3-Butylene glycolC4H10O2No amino group; primarily used as a solvent

This compound's unique combination of functional groups imparts distinct chemical reactivity compared to these analogs, enhancing its potential therapeutic applications .

Case Studies and Research Findings

  • Neuroprotective Study : A study highlighted the neuroprotective effects of methyl 3-amino-2-methylbutanoate derivatives in models of oxidative stress, demonstrating a significant reduction in neuronal cell death compared to controls.
  • Antioxidant Activity Assessment : In vitro assays revealed that the compound effectively scavenged free radicals, with results indicating a dose-dependent relationship between concentration and antioxidant activity.
  • Enzymatic Interaction Studies : Investigations into enzyme inhibition revealed that this compound modulates the activity of certain proteases, suggesting its potential role in therapeutic strategies targeting inflammatory conditions .

Q & A

Q. What are the standard synthetic routes for Methyl 3-amino-2-methylbutanoate hydrochloride, and what critical parameters influence yield?

The compound is typically synthesized via reductive amination or hydrogenolysis. For example, a two-step procedure involves suspending a precursor (e.g., methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride) in dichloroethane, followed by reaction with aldehydes (e.g., benzaldehyde) and sodium triacetoxyborohydride under nitrogen. Key parameters include stoichiometric ratios (e.g., 1:1 substrate:aldehyde), solvent choice (dichloroethane or THF), and reaction time (10–24 hours). Yield optimization requires precise pH control during workup (e.g., saturated NaHCO₃ addition) and purification via silica gel chromatography .

Q. Which spectroscopic methods are most effective for confirming the structure and purity of this compound?

¹H-NMR in DMSO-d₆ is critical for structural confirmation, with characteristic peaks for the methyl ester (δ 3.79 ppm), amino protons (δ 8.76–9.00 ppm), and tertiary carbons (δ 1.02 ppm). LCMS and HPLC are used to assess purity and retention times. For hydrochloride salts, elemental analysis or ion chromatography can verify chloride content .

Q. What safety protocols are essential when handling hydrochloride salts during synthesis?

Use fume hoods to avoid inhalation of fine particles. Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. In case of spills, neutralize with sodium bicarbonate before mechanical collection. Avoid contact with strong oxidizers, and store in airtight containers away from moisture .

Advanced Research Questions

Q. How can reductive amination conditions be optimized to enhance enantiomeric purity?

Enantioselectivity depends on chiral auxiliary use (e.g., benzyl groups) and reducing agents. Sodium triacetoxyborohydride minimizes racemization compared to NaBH₄. Solvent polarity (e.g., dichloroethane vs. THF) and temperature (0°C vs. room temperature) also influence stereochemical outcomes. Monitor reaction progress via TLC and quench intermediates with ice-cold NaHCO₃ to prevent side reactions .

Q. What strategies resolve low yields during hydrogenolysis of protecting groups (e.g., benzyl) in the final synthesis step?

Catalyst choice (e.g., 20% Pd/C) and hydrogen pressure (1–3 atm) are critical. Ensure thorough degassing of the reaction mixture to prevent catalyst poisoning. Acidic workup (e.g., HCl/dioxane) stabilizes the hydrochloride salt, but excessive acid can degrade the product. Scale-up may require iterative adjustments to catalyst loading (10–20% w/w) .

Q. How should researchers address discrepancies in NMR data between synthetic batches?

Contradictions often arise from residual solvents or incomplete salt formation. Dry the compound rigorously under vacuum (<1 mmHg) and reanalyze. If impurities persist, employ preparative HPLC or recrystallization (e.g., from ethanol/water). Verify solvent suppression settings in NMR to avoid misassignment of peaks .

Q. What methodologies validate the absence of genotoxic impurities in final products?

Use LC-MS/MS with a limit of detection ≤0.1% for potential genotoxic intermediates (e.g., alkylating agents). Accelerated stability studies (40°C/75% RH for 6 months) under ICH guidelines can identify degradation products. Pair with Ames testing for biological validation .

Methodological Considerations

Q. How is column chromatography optimized for purifying this compound?

Use silica gel (230–400 mesh) with gradient elution (hexane/ethyl acetate, 70:30 to 50:50). Pre-adsorb the crude product onto Celite to improve resolution. For hydrophilic impurities, switch to reverse-phase C18 columns with acetonitrile/water (0.1% TFA) .

Q. What analytical techniques quantify residual solvents in the final product?

Headspace GC-MS with a DB-624 column detects volatile residues (e.g., dichloroethane, THF). Calibrate against USP/EP limits (e.g., ICH Q3C Class 2 solvents). For polar solvents (e.g., DMF), use Karl Fischer titration .

Data Interpretation & Troubleshooting

Q. How to interpret conflicting LCMS results indicating multiple charged species?

Hydrochloride salts often produce [M+H]⁺ and [M+Na]⁺ adducts. Use high-resolution MS (HRMS) to distinguish isotopic patterns. Adjust ionization settings (ESI vs. APCI) and mobile phase pH (e.g., 0.1% formic acid) to suppress adduct formation .

Q. Why might melting point analysis show variability for hydrochloride salts?

Hygroscopicity can lower observed melting points. Dry samples at 60°C under vacuum for 24 hours before analysis. Use differential scanning calorimetry (DSC) to assess polymorphic transitions .

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